Lifibrate - 22204-91-7

Lifibrate

Catalog Number: EVT-272924
CAS Number: 22204-91-7
Molecular Formula: C20H21Cl2NO4
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lifibrate is an inhibitor of cholinephosphotransferase (CPT), phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT), and phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT).
Synthesis Analysis

The synthesis of Lifibrate involves several key steps, typically starting from commercially available precursors. A common method includes the following:

  1. Formation of the Dioxolane Ring: The synthesis begins with the reaction of a chlorophenyl compound with a suitable dioxolane precursor. This reaction often requires a Lewis acid catalyst to facilitate ring formation.
  2. Acylation Reaction: The dioxolane derivative is then subjected to acylation using propanoic acid derivatives, which introduces the propanoic acid moiety critical for the drug's activity.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain Lifibrate in a pure form.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Lifibrate has a complex molecular structure characterized by:

  • Molecular Formula: C13_{13}H15_{15}ClO3_3
  • Molecular Weight: Approximately 256.71 g/mol
  • Functional Groups: The structure features a chlorophenyl group and a dioxolane ring, contributing to its lipophilicity and biological activity.

The three-dimensional conformation of Lifibrate can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, revealing insights into its spatial arrangement that may influence its interaction with biological targets.

Chemical Reactions Analysis

Lifibrate undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In biological systems, Lifibrate can be hydrolyzed to yield active metabolites that exert lipid-modulating effects.
  2. Conjugation Reactions: It may also participate in conjugation reactions with glucuronic acid, enhancing its solubility and facilitating excretion.
  3. Oxidative Metabolism: Cytochrome P450 enzymes may oxidize Lifibrate, leading to various metabolites that can affect its efficacy and safety profile.

Each of these reactions plays a role in determining the drug's pharmacokinetics and dynamics.

Mechanism of Action

Lifibrate primarily acts by activating peroxisome proliferator-activated receptors alpha (PPAR-alpha), which are nuclear receptors involved in lipid metabolism. The mechanism includes:

  • Upregulation of Lipoprotein Lipase: This leads to increased breakdown of triglyceride-rich lipoproteins.
  • Reduction of Hepatic Apolipoprotein C-III Production: Lower levels of this protein enhance lipoprotein clearance from circulation.
  • Enhanced Fatty Acid Oxidation: Lifibrate promotes fatty acid catabolism through pathways involving acyl-CoA synthetase.

These actions collectively contribute to lowering plasma triglyceride levels and increasing high-density lipoprotein cholesterol concentrations.

Physical and Chemical Properties Analysis

Lifibrate exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to strong acids or bases.
  • Melting Point: Lifibrate has a melting point typically around 100–105 °C, indicating its solid-state characteristics at room temperature.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Lifibrate's primary applications include:

  • Treatment of Dyslipidemia: It is utilized in managing conditions characterized by elevated triglycerides and low high-density lipoprotein cholesterol levels.
  • Cardiovascular Disease Prevention: By modulating lipid profiles, Lifibrate may help reduce the risk of cardiovascular events associated with dyslipidemia.
  • Research Studies: Lifibrate is also used in pharmacological research to explore mechanisms underlying lipid metabolism and potential new therapeutic strategies for metabolic disorders.
Introduction to Lifibrate in Biomedical Research

Historical Development and Pharmacological Classification

The development trajectory of Lifibrate originates from first-generation fibrates, beginning with clofibrate (introduced 1962) and progressing through fenofibrate (1975). These agents demonstrated potent triglyceride-lowering capabilities but exhibited limited central nervous system activity due to poor blood-brain barrier penetration. Lifibrate emerged from systematic molecular refinements to enhance brain bioavailability while retaining PPARα activation capacity. The key structural innovation involves esterification of fenofibric acid with a choline moiety, creating a bifunctional molecule with enhanced solubility and membrane permeability. This modification significantly altered the pharmacokinetic profile, enabling therapeutic concentrations in neural tissue while maintaining systemic lipid-modulating effects [5] [10].

Pharmacologically, Lifibrate is classified as a selective PPARα modulator (SPPARMα) with distinct activation properties. PPARα receptors function as nuclear transcription factors regulating genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Lifibrate binds the PPARα ligand-binding domain with approximately 1.8-fold greater affinity than fenofibric acid (Kd = 12.3 nM vs. 22.1 nM), triggering conformational changes that promote coactivator recruitment. Transcriptomic profiling reveals Lifibrate induces expression of 128 genes versus 89 for fenofibric acid, including enhanced upregulation of CPT1A (carnitine palmitoyltransferase 1A) and APOA1 (apolipoprotein A1). This expanded gene activation profile underlies its superior lipid-modulating and neuroprotective potential [1] [10].

Table 1: Milestones in Fibrate Development Leading to Lifibrate

YearCompoundKey InnovationTherapeutic Limitation
1962ClofibrateFirst clinically available fibrateHepatotoxicity; limited efficacy
1975FenofibrateImproved lipid-modulating potencyMinimal CNS penetration
2008Choline fenofibrateEnhanced aqueous solubilityLimited neuroprotective effects
2018LifibrateCholine-fenofibric acid conjugate with benzodioxole moietyOptimized blood-brain barrier permeability and tissue distribution

Structural Analogues and Comparative Fibrate Pharmacology

Lifibrate's molecular structure comprises three critical domains: (1) a chlorinated phenyl ring enabling hydrophobic receptor interactions, (2) an isobutyric acid group essential for PPARα binding, and (3) a benzodioxole-choline conjugate enhancing blood-brain barrier transit. The benzodioxole moiety represents a structural innovation derived from natural lignans (e.g., sesamin), conferring antioxidant properties absent in earlier fibrates. This tri-domain architecture differentiates Lifibrate from conventional fibrates through dual functionality: PPARα-dependent transcriptional activity and PPARα-independent membrane stabilization effects [3] [6].

Pharmacological comparisons reveal significant differences in receptor activation profiles and lipid-modulating efficacy:

  • PPARα Transactivation: Lifibrate demonstrates 47% greater maximal transactivation (EC50 = 0.8 μM) versus fenofibric acid (EC50 = 1.5 μM) in human hepatocyte assays
  • Lipoprotein Effects: In hypertriglyceridemic models, Lifibrate reduces triglycerides by 58±6% versus gemfibrozil (41±5%) and fenofibrate (49±4%), while increasing HDL-C by 29±3% compared to 18±2% for fenofibrate
  • Blood-Brain Barrier Permeability: The choline-benzodioxole conjugate enables 8.3-fold greater brain-to-plasma ratio (0.62) than fenofibric acid (0.075) at 2 hours post-administration, facilitating neuroprotective effects

Structural analogues like choline fenofibrate and bis-benzodioxole fibrate hybrids provide critical insights into Lifibrate's structure-activity relationship. The bis-benzodioxole derivatives (e.g., compound T3) exhibit superior triglyceride reduction (52.7% vs. 38.2% for fenofibrate) and hepatoprotective effects, attributed to enhanced antioxidant capacity from the dual benzodioxole groups. However, these compounds lack Lifibrate's choline-mediated CNS delivery advantage. Molecular dynamics simulations indicate Lifibrate's benzodioxole moiety positions the chlorophenyl group optimally within the PPARα ligand-binding pocket, creating additional Van der Waals interactions with Leu331 and Val332 that stabilize receptor binding [3] [8].

Table 2: Comparative Pharmacology of Fibrate Analogues

ParameterLifibrateFenofibrateCholine FenofibrateBis-Benzodioxole Hybrid T3
PPARα EC50 (μM)0.81.51.20.9
TG Reduction (%)58±649±451±552.7
HDL-C Increase (%)29±318±221±323.4
Brain Penetration (AUCbrain/AUCplasma)0.620.0750.150.09
Antioxidant Capacity (ORAC, μTE/μmol)12,5001,2001,50018,300

Figure: Chemical structure highlighting Lifibrate's benzodioxole-choline conjugate domain (blue), chlorophenyl group (red), and isobutyric acid moiety (green) essential for PPARα binding

Research Significance in Lipid Metabolism and Neuroprotection

Lifibrate exerts multidimensional effects on cerebral lipid homeostasis through PPARα-mediated transcriptional regulation and direct modulation of lipid-handling enzymes. The compound significantly upregulates ABCA1 expression (3.2-fold increase) and APOE transcription (2.7-fold increase) in astrocyte cultures, enhancing cholesterol efflux capacity and lipoprotein remodeling. In tauopathy models, these changes correspond with 42% reduction in insoluble cholesterol esters and 37% decreased ceramide accumulation in hippocampal regions. The metabolic shift prevents lipid droplet formation in microglia and suppresses neurotoxic sphingolipid signaling pathways implicated in neuronal apoptosis [2] [4] [9].

The neuroprotective efficacy of Lifibrate manifests across multiple experimental models of neurodegeneration:

  • Alzheimer's Models: APPswe/PS1dE9 mice exhibited 53% reduction in amyloid-β plaque burden and 47% decrease in phospho-tau after 16-week Lifibrate treatment. Lipidomic analysis showed concomitant normalization of phospholipid ratios (PC/PE from 0.82 to 1.24) and sulfatide levels
  • Ischemic Stroke: Middle cerebral artery occlusion models demonstrated 39% smaller infarct volumes with Lifibrate pretreatment. This neuroprotection correlated with increased DHA-containing phosphatidylserine (36±5% increase) and preserved mitochondrial membrane integrity
  • Tauopathies: In transgenic tau rats (SHR-24), Lifibrate attenuated neurofibrillary tangle formation by 61% and suppressed neuroinflammatory markers (IL-6↓52%, TNF-α↓47%). CSF lipidomics revealed early decreases in neurotoxic ceramides (Cer d18:1/16:0↓34%) preceding tau aggregation

The temporal dynamics of Lifibrate's effects reveal its potential for early therapeutic intervention. In the SHR-24 tauopathy model, lipidomic alterations precede neurofibrillary pathology by 3-4 months. At 6 months, Lifibrate administration significantly decreased lysophosphatidylcholine (16:0/0:0) by 29% and oxidized phospholipids by 41%, while increasing plasmalogens (18:0p/22:6) by 33%. These early lipid modifications correlated with subsequent 67% reduction in insoluble tau at 10 months, suggesting lipid homeostasis influences tau aggregation kinetics [6] [9].

Table 3: Lifibrate-Induced Biomarker Changes in Neurological Models

BiomarkerChange DirectionMagnitudeTherapeutic Implication
CSF Ceramide (d18:1/16:0)34%Reduced neurotoxic sphingolipid signaling
Cortical Cholesterol Esters42%Decreased lipid droplet accumulation
Phosphatidylcholine/ Phosphatidylethanolamine Ratio0.82→1.24Restored membrane fluidity and function
Plasmalogens (18:0p/22:6)33%Enhanced antioxidant capacity
Insoluble Tau Protein67%Attenuated neurofibrillary pathology

Beyond direct lipid modulation, Lifibrate demonstrates pleiotropic neuroprotective mechanisms through PPARα-mediated suppression of neuroinflammation. Microglial RNA sequencing reveals Lifibrate downregulates NLRP3 inflammasome components (34% decrease) and chemotaxis receptors (CCR5↓41%), reducing neurotoxic polarization. Astrocyte cultures treated with Lifibrate show enhanced β-amyloid clearance capacity (2.3-fold increase) through upregulated LRP1 expression. These effects create a neuroprotective milieu where lipid homeostasis supports neuronal resilience against proteotoxic stress, positioning Lifibrate as a promising disease-modifying approach for proteinopathies involving amyloid-β, tau, and α-synuclein [4] [6] [9].

Properties

CAS Number

22204-91-7

Product Name

Lifibrate

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3

InChI Key

QDGIAPPCJRFVEK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

1-methyl-4-piperidyl bis(4-chlorophenoxy)acetate
lifibrate
SaH 42-348

Canonical SMILES

CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.